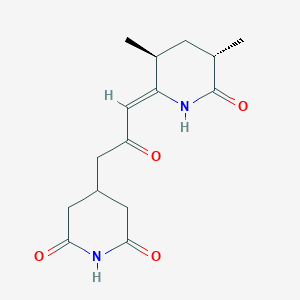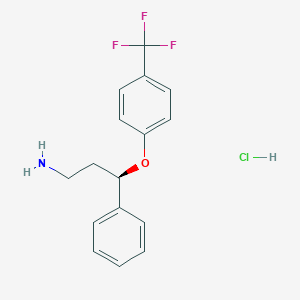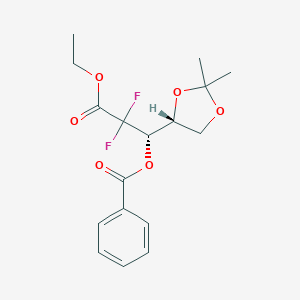![molecular formula C12H18N2O4 B143364 ACETAMIDE,2-AMINO-N-[2-(2,5-DIMETHOXYPHENYL)-2-HYDROXYETHYL]-,(S)- CAS No. 133267-39-7](/img/structure/B143364.png)
ACETAMIDE,2-AMINO-N-[2-(2,5-DIMETHOXYPHENYL)-2-HYDROXYETHYL]-,(S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,2-AMINO-N-[2-(2,5-DIMETHOXYPHENYL)-2-HYDROXYETHYL]-,(S)- is a compound with significant interest in the fields of chemistry and medicine It is known for its unique structure, which includes a phenyl group substituted with two methoxy groups and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,2-AMINO-N-[2-(2,5-DIMETHOXYPHENYL)-2-HYDROXYETHYL]-,(S)- typically involves multiple steps. One common method starts with 1-(2,5-dimethoxyphenyl)-2-bromoethanone, which is reacted with hexamine in the presence of a solvent system comprising tetrahydrofuran and water. The resulting aminoethanone is then acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system. This product is selectively reduced first with sodium borohydride and subsequently with stannous chloride. The final product is converted in situ to the corresponding hydrochloride salt immediately after reduction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of specific solvents and reaction conditions ensures the scalability of the process, making it feasible for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
ACETAMIDE,2-AMINO-N-[2-(2,5-DIMETHOXYPHENYL)-2-HYDROXYETHYL]-,(S)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
ACETAMIDE,2-AMINO-N-[2-(2,5-DIMETHOXYPHENYL)-2-HYDROXYETHYL]-,(S)- has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with alpha-adrenergic receptors. It acts as a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity. The hydrochloride salt form is used as a peripheral vasoconstrictor in the treatment of certain hypotensive states. The main active moiety is its major metabolite, which activates alpha-adrenergic receptors of the arteriolar and venous vasculature, leading to increased vascular tone and elevated blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Midodrine: A direct-acting sympathomimetic with similar alpha-adrenergic agonist activity.
Phenylephrine: Another alpha-adrenergic agonist used for its vasoconstrictive properties.
Ephedrine: A sympathomimetic amine with both alpha and beta-adrenergic activity.
Uniqueness
ACETAMIDE,2-AMINO-N-[2-(2,5-DIMETHOXYPHENYL)-2-HYDROXYETHYL]-,(S)- is unique due to its specific substitution pattern on the phenyl ring and its selective alpha-adrenergic agonist activity. This makes it particularly effective in treating hypertensive conditions with long-lasting effects .
Eigenschaften
CAS-Nummer |
133267-39-7 |
|---|---|
Molekularformel |
C12H18N2O4 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide |
InChI |
InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16)/t10-/m1/s1 |
InChI-Schlüssel |
PTKSEFOSCHHMPD-SNVBAGLBSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)[C@@H](CNC(=O)CN)O |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5R,6R)-4-hydroxy-6-methyl-5-(methylamino)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B143318.png)
![1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane](/img/structure/B143321.png)







